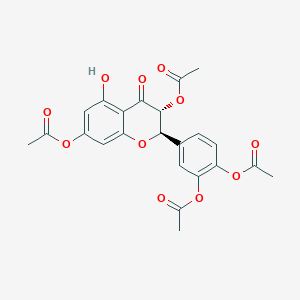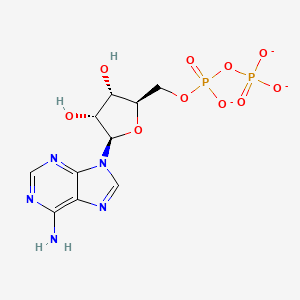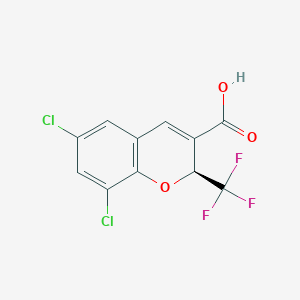
(2s)-6,8-Dichloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SD-8381 is a novel compound belonging to the benzopyran class of selective cyclooxygenase-2 inhibitors. It was identified as a potent and selective inhibitor of cyclooxygenase-2, an enzyme responsible for inflammation and pain. The compound has shown superior in vivo efficacy in animal models of inflammation and pain, making it a promising candidate for clinical studies .
Preparation Methods
The synthesis of SD-8381 involves a solid-phase parallel synthetic approach. This method allows for the preparation of substituted benzopyrans, including mono-, di-, and trisubstituted derivatives. The synthetic route typically involves the use of combinatorial chemistry techniques to generate a library of drug-like molecules. The preparation of SD-8381 derivatives, such as 8-substituted benzopyrans, is carried out to find more potent cyclooxygenase-2 inhibitors .
Chemical Reactions Analysis
SD-8381 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on the benzopyran ring, potentially altering its inhibitory properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the benzopyran ring, enhancing its selectivity and potency.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions are various substituted benzopyran derivatives with enhanced biological activity .
Scientific Research Applications
SD-8381 has several scientific research applications, including:
Chemistry: The compound is used as a lead molecule in the development of new cyclooxygenase-2 inhibitors. Its structure-activity relationship studies help in designing more potent and selective inhibitors.
Biology: SD-8381 is used to study the role of cyclooxygenase-2 in inflammation and pain. It serves as a tool to investigate the molecular mechanisms underlying these processes.
Medicine: The compound has potential therapeutic applications in treating inflammatory diseases, such as arthritis and other pain-related conditions. Its high selectivity for cyclooxygenase-2 makes it a safer alternative to non-selective inhibitors.
Industry: SD-8381 is used in the pharmaceutical industry for the development of new anti-inflammatory drugs. .
Mechanism of Action
SD-8381 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. Cyclooxygenase-2 is responsible for the production of pro-inflammatory prostaglandins, which mediate pain and inflammation. By binding to the active site of cyclooxygenase-2, SD-8381 prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The high plasma protein binding of SD-8381 results in a long half-life, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
SD-8381 is compared with other cyclooxygenase-2 inhibitors, such as SC-75416 and other benzopyran derivatives. While SC-75416 also exhibits potent cyclooxygenase-2 inhibition, SD-8381 has a longer half-life and superior in vivo efficacy. The unique structure of SD-8381, with its substituted benzopyran ring, contributes to its high selectivity and potency. Similar compounds include other benzopyran-based cyclooxygenase-2 inhibitors, such as 29b-(S) and 34b-(S), which have been developed to address the limitations of earlier inhibitors .
Properties
Molecular Formula |
C11H5Cl2F3O3 |
|---|---|
Molecular Weight |
313.05 g/mol |
IUPAC Name |
(2S)-6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H5Cl2F3O3/c12-5-1-4-2-6(10(17)18)9(11(14,15)16)19-8(4)7(13)3-5/h1-3,9H,(H,17,18)/t9-/m0/s1 |
InChI Key |
ZFKBWSREWJOSSJ-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C2=C1C=C([C@H](O2)C(F)(F)F)C(=O)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C2=C1C=C(C(O2)C(F)(F)F)C(=O)O)Cl)Cl |
Synonyms |
SD 8381 SD-8381 SD8381 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


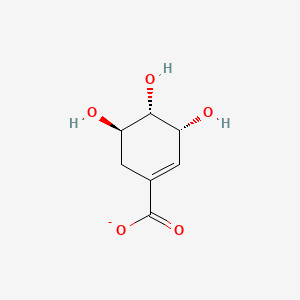
amino}acetate](/img/structure/B1240621.png)
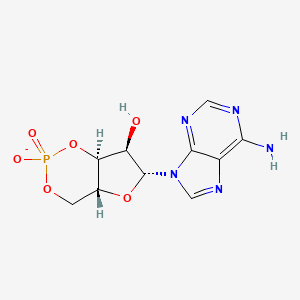
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)
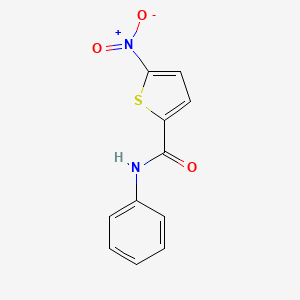
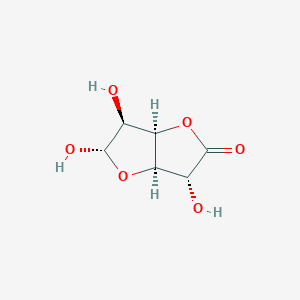
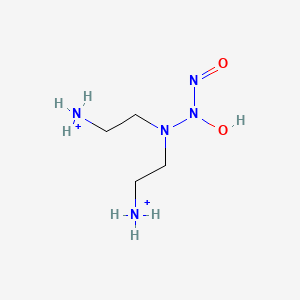
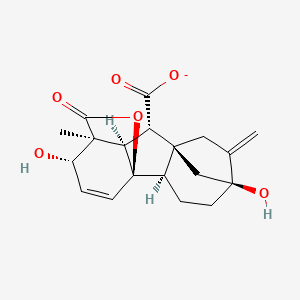
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![7-[[(1R,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-1-benzopyran-2-one](/img/structure/B1240636.png)
![(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1240637.png)
![(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240642.png)
